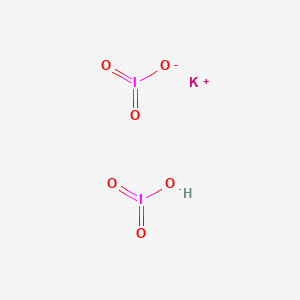

potassium;iodic acid;iodate

Description

Contextualizing Potassium Iodate (B108269) within Inorganic Chemistry

Potassium iodate is an inorganic, ionic compound composed of a potassium cation (K⁺) and an iodate anion (IO₃⁻). wikipedia.orgtestbook.com It is classified as an alkali metal iodate, a group of inorganic salts. foodb.ca The compound is the salt derived from the neutralization reaction between a strong base, potassium hydroxide (B78521) (KOH), and a strong acid, iodic acid (HIO₃). byjus.comtestbook.com

Structurally, the potassium ion is bound to the iodate ion through an ionic bond. testbook.com The iodate anion itself features a central iodine atom covalently bonded to three oxygen atoms. testbook.com As a chemical reagent, potassium iodate is recognized as a potent oxidizing agent, meaning it readily accepts electrons from other substances in a redox reaction. byjus.comchemiis.comsciencemadness.org This oxidizing nature is a cornerstone of many of its chemical applications. omanchem.com The compound decomposes upon heating to high temperatures, releasing oxygen. sciencemadness.org

Table 1: Physicochemical Properties of Potassium Iodate

| Property | Value |

|---|---|

| Chemical Formula | KIO₃ |

| Molar Mass | 214.001 g/mol |

| Appearance | White crystalline powder |

| Density | 3.89 g/cm³ |

| Melting Point | 560 °C (1,040 °F; 833 K) (decomposes) |

| Solubility in water | 4.74 g/100 mL (0 °C); 9.16 g/100 mL (25 °C); 32.3 g/100 mL (100 °C) |

| Solubility | Insoluble in alcohol, liquid ammonia (B1221849) |

Data sourced from multiple references. byjus.comwikipedia.org

Historical Trajectory of Potassium Iodate Research

The study and preparation of potassium iodate have a notable history. Early synthesis methods included the reaction of iodine with a hot, concentrated solution of potassium hydroxide or the direct reaction of a potassium-containing base like potassium hydroxide with iodic acid. byjus.comwikipedia.orgsciencemadness.org Another established preparation route involved fusing potassium iodide with oxidizing agents like potassium chlorate (B79027) or potassium bromate (B103136), followed by extraction and crystallization. wikipedia.orgsciencemadness.org

Historically, potassium iodate quickly found its place in analytical chemistry as a primary standard. riccachemical.com Its stability and predictable reactivity made it an excellent reagent for titrations, a technique for determining the concentration of an analyte. riccachemical.comoxfordreference.com A significant application that emerged from research was its use in the iodization of table salt. sciencemadness.orgcalibrechem.com This practice became a crucial public health measure to address iodine deficiency. calibrechem.com

Further demonstrating its utility, the World Health Organization approved potassium iodate for radiation protection as an alternative to potassium iodide, citing its superior shelf life in hot and humid climates. wikipedia.org In a notable application of this policy, the Irish government issued potassium iodate tablets to households following the September 11 attacks as a protective measure. wikipedia.org

Scope and Significance of Contemporary Potassium Iodate Studies

Modern research continues to expand the applications of potassium iodate, leveraging its distinct chemical properties. Its role as a strong oxidizing agent is central to its use in various chemical syntheses and analytical methods. chemiis.comslideshare.net

Key Areas of Contemporary Research:

Analytical Chemistry: Potassium iodate remains a vital reagent in analytical chemistry. It is employed in iodometric titrations to quantify a range of substances, including arsenic and zinc. byjus.comtestbook.com Its function as a primary standard for the standardization of solutions, particularly sodium thiosulfate (B1220275), is a routine and critical laboratory procedure. riccachemical.com Research has also focused on its use as a standard in methods for measuring urinary iodine, such as in the Sandell-Kolthoff reaction. taylorandfrancis.com

Materials Science and Synthesis: The compound serves as an oxidizing agent in the synthesis of specialty chemicals and materials. omanchem.com This includes its use in the preparation of polymers like polyaniline and various nanoparticles. omanchem.com High-level research has also investigated its crystal structure under high-temperature conditions using advanced techniques like synchrotron powder X-ray diffraction. nih.gov

Agricultural Science: A growing area of study is the use of potassium iodate in the biofortification of agricultural crops. calibrechem.comresearchgate.net Research has shown that applying potassium iodate to soil can increase the iodine content in plants like tomatoes, enhancing their nutritional value. calibrechem.comresearchgate.net Studies are exploring its combination with substances like chitosan (B1678972) to improve iodine bioavailability and reduce its loss through volatilization. researchgate.net

Biochemical Analysis: Advanced analytical techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are being developed to study the reduction and metabolism of iodate in biological systems. nih.gov These studies are significant for understanding how iodate is converted to the iodide form that can be utilized by the body and its potential effects on the redox balance within tissues. nih.gov

Industrial Applications: Beyond the laboratory, potassium iodate is used in the textile industry for the oxidation of sulfur dyes, a critical step for fixing the color onto fabrics. calibrechem.com It is also used as a maturing agent and dough conditioner in the food industry. byjus.comchemimpex.com

The continued exploration of potassium iodate across these diverse fields underscores its enduring importance as a versatile and functional inorganic compound.

Properties

IUPAC Name |

potassium;iodic acid;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYDTMSDROWHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI2KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium Iodate

Established Chemical Synthesis Pathways

Traditional chemical synthesis of potassium iodate (B108269) relies on straightforward acid-base reactions, redox reactions involving elemental iodine, and high-temperature fusion methods. These pathways are well-documented and form the basis of many laboratory and industrial production schemes.

Reaction of Potassium Hydroxide (B78521) with Iodic Acid

One of the most direct methods for preparing potassium iodate is through the neutralization reaction between iodic acid (HIO₃) and a potassium-containing base, such as potassium hydroxide (KOH). wikipedia.org This acid-base reaction is typically rapid and yields potassium iodate and water as the products. wikipedia.org

The balanced chemical equation for this reaction is: HIO₃ + KOH → KIO₃ + H₂O wikipedia.org

This method is a clean and efficient way to produce the salt, provided that the precursor, iodic acid, is readily available. sciencemadness.org The process involves neutralizing the iodic acid with a potassium base like potassium hydroxide, potassium carbonate, or bicarbonate. sciencemadness.org

Direct Synthesis from Iodine and Potassium Hydroxide

Potassium iodate can be synthesized by the reaction of elemental iodine (I₂) with a hot, concentrated solution of potassium hydroxide. wikipedia.orgsciencemadness.org In this disproportionation reaction, iodine is simultaneously oxidized to iodate and reduced to iodide.

A key aspect of this method is the difference in solubility between potassium iodate and potassium iodide. Potassium iodate is significantly less soluble in cold water than in hot water, which allows for its separation from the highly soluble potassium iodide by fractional crystallization upon cooling the reaction mixture. sciencemadness.orgissr.edu.kh However, the yields from this specific route are noted to be relatively low. sciencemadness.org The reaction is exothermic, and the rate of iodine addition must be controlled to maintain the system temperature, typically between 20-50°C. google.comgoogle.com

Fusion-Based Production Routes

High-temperature fusion methods provide an alternative pathway for the synthesis of potassium iodate. These routes involve the reaction of potassium iodide with strong oxidizing agents in a molten state.

A common fusion-based method involves heating a mixture of potassium iodide (KI) and potassium chlorate (B79027) (KClO₃). wikipedia.org In this redox reaction, the chlorate oxidizes the iodide to iodate.

The simplified reaction is: KI + KClO₃ → KIO₃ + KCl wikipedia.org

After the fusion process, the resulting melt, containing potassium iodate and potassium chloride, is cooled and then extracted with water. Potassium iodate is subsequently isolated from the aqueous solution through crystallization. wikipedia.orgchemicalbook.com

Similar to the chlorate system, potassium iodate can also be produced by fusing potassium iodide with other strong oxidizing agents like potassium bromate (B103136) (KBrO₃) or potassium perchlorate (B79767) (KClO₄). wikipedia.orgchemicalbook.com The underlying principle remains the same: the oxidation of iodide to iodate at high temperatures. These reactions provide alternative pathways depending on the availability and cost of the oxidizing agent. sciencemadness.org The resulting potassium iodate is separated from the reaction byproducts via extraction and crystallization. chemicalbook.com

| Method | Reactants | Key Process Details | Primary Products |

|---|---|---|---|

| Neutralization | Iodic Acid (HIO₃), Potassium Hydroxide (KOH) | Acid-base reaction in aqueous solution. | Potassium Iodate (KIO₃), Water (H₂O) |

| Direct Synthesis | Iodine (I₂), Potassium Hydroxide (KOH) | Disproportionation reaction in hot, concentrated aqueous solution followed by cooling and crystallization. | Potassium Iodate (KIO₃), Potassium Iodide (KI), Water (H₂O) |

| Fusion with Chlorate | Potassium Iodide (KI), Potassium Chlorate (KClO₃) | High-temperature fusion of solid reactants, followed by aqueous extraction and crystallization. | Potassium Iodate (KIO₃), Potassium Chloride (KCl) |

| Fusion with Bromate/Perchlorate | Potassium Iodide (KI), Potassium Bromate (KBrO₃) or Potassium Perchlorate (KClO₄) | High-temperature fusion, similar to the chlorate system. | Potassium Iodate (KIO₃), Potassium Bromide (KBr) or Potassium Chloride (KCl) |

Advanced Electrochemical Synthesis Techniques

Electrochemical methods offer a more modern and often more environmentally friendly approach to producing potassium iodate. These techniques involve the oxidation of iodide ions at an anode in an electrolytic cell. Industrial production of potassium iodate is commonly carried out by the electrolysis of potassium iodide. google.com

A significant advancement in this area is the development of a membraneless electrolytic cell that couples the oxidation of potassium iodide with an oxygen reduction reaction at the cathode. rsc.orgrsc.org In this system, iodide ions are oxidized at the anode to form iodate, while oxygen is reduced at the cathode to form hydroxide ions. google.com

The key reactions are:

Anode (Oxidation): KI + 6OH⁻ → KIO₃ + 3H₂O + 6e⁻

Cathode (Reduction): O₂ + 2H₂O + 4e⁻ → 4OH⁻

This process can be highly efficient, with reported current efficiencies for KIO₃ production exceeding 96%. rsc.orgrsc.org A major advantage of this advanced technique is the significantly lower cell voltage required, typically in the range of 0.7–0.8 V, which leads to considerable energy savings. rsc.orgrsc.orggoogle.com Furthermore, by using a specialized silver-modified oxygen reduction cathode (Ag-ORC), the need for an ion exchange membrane, which is typically required to prevent the reduction of the newly formed iodate at the cathode, is eliminated. rsc.orgrsc.org This simplifies the cell design and reduces operational costs. google.com The process is considered green and atom-economic as it produces potassium iodate from potassium iodide and oxygen without generating harmful byproducts. rsc.org

| Parameter | Conventional Electrolysis | Advanced Oxygen Cathode Electrolysis |

|---|---|---|

| Cathode Reaction | Hydrogen Evolution | Oxygen Reduction |

| Membrane Requirement | Typically requires an ion exchange membrane | Membraneless design is possible |

| Cell Voltage | Higher | 0.7 - 0.8 V |

| Current Efficiency | Variable | >96% |

| Key Advantage | Established technology | Energy saving, simplified cell design, environmentally friendly |

Electrolytic Oxidation of Iodide Solutions

Electrolytic synthesis represents a significant advancement in the production of potassium iodate. This method involves the oxidation of a potassium iodide (KI) solution in an electrolytic cell. In the traditional setup, iodide ions (I⁻) are oxidized at the anode to form iodate ions (IO₃⁻), while hydrogen gas is evolved at the cathode.

The primary reactions in a conventional electrolytic cell are:

Anode (Oxidation): I⁻ + 6OH⁻ → IO₃⁻ + 3H₂O + 6e⁻

Cathode (Reduction): 6H₂O + 6e⁻ → 3H₂ + 6OH⁻

A significant challenge in this process is the potential for the newly formed iodate ions to diffuse to the cathode and be reduced back to iodide, which lowers the current efficiency. To mitigate this, an ion exchange membrane is typically installed between the anode and cathode. However, these membranes are expensive and susceptible to fouling. semanticscholar.org Another common industrial practice is the addition of potassium dichromate to the electrolyte, which suppresses the reduction of iodate at the cathode. sciencemadness.orggoogle.com This approach, however, introduces chromium, a hazardous substance, into the process, leading to product contamination and waste disposal concerns. guidechem.comgoogle.com The cell voltage for this traditional method is typically high, often exceeding 2.0 V, resulting in substantial energy consumption. semanticscholar.org

Membraneless Cell Architectures for Enhanced Production

To overcome the limitations of traditional electrolytic cells, innovative membraneless cell architectures have been developed. A notable advancement is the use of a single-compartment, membraneless cell that employs a specialized cathode to prevent the back-reduction of iodate. rsc.orgresearchgate.net By eliminating the need for an ion exchange membrane, this design simplifies the cell structure, reduces operational costs, and avoids issues related to membrane fouling. semanticscholar.orggoogle.com

This architecture is made possible by coupling the anodic oxidation of iodide with a different cathodic reaction that does not interfere with the product, such as the oxygen reduction reaction. The absence of a physical barrier allows for a more compact and efficient cell design, contributing to lower energy consumption due to reduced internal resistance. google.comresearchgate.net

Oxygen Reduction Coupled Processes in Synthesis

A key innovation in the electrochemical synthesis of potassium iodate is the replacement of the hydrogen evolution cathode (HEC) with an oxygen reduction cathode (ORC), often referred to as an oxygen-consuming cathode. semanticscholar.orggoogle.com In this process, oxygen is reduced at the cathode to form hydroxide ions, a reaction that is coupled with the anodic oxidation of iodide ions. google.comrsc.org

The electrode reactions in an ORC-based system are:

Anode (Oxidation): KI + 6OH⁻ → KIO₃ + 3H₂O + 6e⁻

Cathode (Reduction): ³⁄₂O₂ + 3H₂O + 6e⁻ → 6OH⁻

This process is significantly more energy-efficient than traditional electrolysis. By using an Ag-modified oxygen reduction cathode (Ag-ORC), the cell voltage can be dramatically lowered to just 0.7–0.8 V. semanticscholar.orgrsc.org This represents an energy saving of 60–65% compared to the hydrogen evolution method. semanticscholar.org This approach achieves a high current efficiency of over 96% for potassium iodate production without the need for a membrane or harmful additives like potassium dichromate. semanticscholar.orgrsc.org

| Parameter | Traditional Electrolysis (HEC) | Oxygen Reduction Cathode (ORC) Method |

|---|---|---|

| Cell Voltage | > 2.0 V | 0.7 - 0.8 V |

| Current Efficiency | Variable (can be low without additives) | > 96% |

| Membrane Required | Yes (typically) | No |

| Additives | Potassium Dichromate (often used) | None required |

| Byproducts | Hydrogen gas | None (atom economic) |

| Energy Consumption | High | Low (60-65% less) |

Innovative and Environmentally Conscious Production Approaches

Beyond electrochemical methods, cleaner chemical oxidation processes have been developed to align with the principles of green chemistry, focusing on safer reagents and waste reduction.

Alkali-Chlorine Method for Potassium Iodate Generation

An effective and environmentally conscious approach is the oxidation of potassium iodide using chlorine gas in a weak alkaline medium. guidechem.comscispace.com This method leverages the strong oxidizing properties of chlorine while controlling the reaction conditions to ensure the direct conversion of iodide to iodate, thereby inhibiting the formation of byproducts like elemental iodine or potassium periodate. google.comgoogle.com

Key to the success of this method is the careful control of the reaction's pH and temperature. The pH of the system is maintained between 7 and 10, with a preferable range of 7.5 to 9. google.comgoogle.com The temperature is typically kept between 60°C and 100°C, with an optimal range of 80-95°C. google.comgoogle.com By managing these parameters, the process can achieve a high conversion rate of iodine to potassium iodate (over 98%) and a final product purity of over 99%. google.com

| Parameter | General Range | Preferred Range |

|---|---|---|

| Temperature | 60 - 100°C | 80 - 95°C |

| pH | 7 - 10 | 7.5 - 9 |

Waste Minimization and Process Efficiency in Industrial Synthesis

The oxygen reduction coupled electrolytic process is particularly noteworthy for its environmental benefits. It is an atom-economic process, meaning the initial reactants are converted into the desired product with no byproducts. semanticscholar.org The whole process can be operated in a cyclical manner where the mother liquor, after crystallization of potassium iodate, is returned to the electrolytic cell, ensuring that no pollutants are produced. google.com This approach avoids the use of harmful chemicals and significantly reduces energy consumption, making it both an environmentally friendly and economical method for industrial synthesis. semanticscholar.orggoogle.com

Reaction Kinetics and Process Optimization in Potassium Iodate Synthesis

The efficiency and yield of potassium iodate synthesis are heavily dependent on reaction kinetics and the optimization of process parameters. In electrolytic methods, factors such as current density, temperature, electrode material, and electrolyte concentration are crucial. For instance, in the ORC process, a temperature of 70°C was identified as optimal, as higher temperatures could increase the rate of side reactions like oxygen evolution at the anode, while lower temperatures would decrease reaction and diffusion rates. researchgate.net The choice of anode material is also critical, with materials like RuO₂/Ti being selected for their high electrocatalytic activity and stability. researchgate.net

In the alkali-chlorine method, reaction kinetics are primarily controlled by temperature and the pH of the medium. scispace.comgoogle.com Maintaining the pH within a narrow alkaline range is essential to maximize the rate of iodate formation while suppressing competing reactions. google.com The rate of addition of reactants, such as chlorine gas and potassium hydroxide solution, must be carefully controlled to manage the exothermic reaction and maintain the optimal pH and temperature profiles throughout the synthesis. google.com The complex, multi-step mechanism of the iodide-iodate reaction in acidic conditions has been studied, and while the synthesis methods discussed here are typically alkaline, understanding the underlying kinetics is vital for process control and optimization. acs.org

Mechanistic Studies of Reaction Pathways

One common method involves the reaction of a potassium-containing base, such as potassium hydroxide (KOH), with iodic acid (HIO₃). This is a straightforward acid-base neutralization reaction that yields potassium iodate and water wikipedia.orgbyjus.comsciencemadness.org.

HIO₃ + KOH → KIO₃ + H₂O

Another prevalent synthesis involves the disproportionation of iodine (I₂) in a hot, concentrated solution of potassium hydroxide. In this reaction, iodine is simultaneously oxidized to iodate and reduced to iodide wikipedia.orgsciencemadness.org.

3 I₂ + 6 KOH → KIO₃ + 5 KI + 3 H₂O

Potassium iodate can also be formed through the oxidation of potassium iodide (KI) using stronger oxidizing agents. Fusing potassium iodide with potassium chlorate (KClO₃), potassium bromate, or potassium perchlorate results in the formation of potassium iodate, which can then be isolated by crystallization wikipedia.orgsciencemadness.orgchemicalbook.com. The reaction with potassium chlorate proceeds as follows wikipedia.orgchemicalbook.com:

KI + KClO₃ → KIO₃ + KCl

A similar oxidation pathway involves using chlorine gas to oxidize potassium iodide in a weak alkaline medium. This method is considered simpler and safer for larger-scale production guidechem.comscispace.com. The pH and temperature are controlled to optimize the reaction guidechem.comgoogle.com.

Industrial preparation can also involve the electrolytic oxidation of a potassium iodide solution guidechem.comnih.gov. In this process, iodide ions are oxidized to iodate at the anode.

Parametric Optimization for Yield and Purity

The efficiency, yield, and purity of potassium iodate synthesis are highly dependent on the optimization of various reaction parameters, including temperature, pH, reactant concentrations, and current density in electrolytic methods.

For the chlorine oxidation of potassium iodide, the reaction is typically conducted in a weak alkaline medium with a pH controlled between 7 and 10 and a temperature range of 60 to 100°C guidechem.comscispace.comgoogle.com. Further optimization has shown that maintaining a temperature of 80-95°C and a pH of 7.5-9 can improve results google.com. This process can achieve an iodine conversion rate of over 96% and a product purity of over 99% google.com. A method using crude iodine dissolved in a potassium iodide solution reports yields of over 89% and purity exceeding 99.5% google.com.

In the synthesis involving iodine and hot, concentrated potassium hydroxide, the key parameters are temperature and concentration. The reaction requires a high temperature to proceed, and the subsequent cooling of the solution is critical for crystallization, as potassium iodate is significantly less soluble in cold water than hot water sciencemadness.org.

Electrolytic synthesis also requires careful parameter control. In one study, optimal conditions for the electrolysis of a potassium iodide solution were found to be a KI concentration of 0.40 mol/dm³ and a current density of 10 mA/cm² researchgate.net. Temperature is another crucial factor, as higher temperatures can increase diffusion and reaction rates but may also promote side reactions like oxygen evolution researchgate.net.

The following table summarizes key parameters for different synthesis methods.

| Synthesis Method | Key Parameters | Reported Yield | Reported Purity | Source |

| Chlorine Oxidation of KI | Temperature: 60-100°C; pH: 7-10 | >96% (conversion) | >99% | guidechem.comscispace.comgoogle.com |

| Chlorine Oxidation of KI (Optimized) | Temperature: 80-95°C; pH: 7.5-9 | - | >99% | google.com |

| Crude Iodine in KI Solution + Oxidation | Molar ratio of crude iodine to KI solution: 1:1 to 2:1 | 89-91% | >99.5% | google.com |

| Electrolysis of KI | KI Concentration: 0.40 mol/dm³; Current Density: 10 mA/cm² | - | - | researchgate.net |

Characterization of Synthesized Potassium Iodate for Research Applications

The characterization of synthesized potassium iodate is essential to confirm its identity and determine its purity, which is particularly crucial for its use as an analytical reagent and in other research applications. A variety of analytical techniques are employed for this purpose.

Titrimetric Methods A common and well-established method for determining the purity of potassium iodate is iodometric titration. This involves reacting a precisely weighed sample of potassium iodate with an excess of potassium iodide in an acidic solution. The reaction liberates a stoichiometric amount of iodine issr.edu.kh.

KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3H₂O + 3K₂SO₄

The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution, allowing for the calculation of the purity of the original potassium iodate sample issr.edu.kh. Synthesized high-purity potassium iodate is itself used as a primary standard for the standardization of sodium thiosulfate solutions researchgate.net.

Coulometric Titration For high-precision purity determination, especially for establishing reference materials, constant-current coulometry is utilized researchgate.netresearchgate.net. This is an absolute method that determines purity with very low uncertainty researchgate.net. A modified coulometric procedure involves standardizing a sodium thiosulfate solution with electrogenerated iodine, allowing it to react with the potassium iodate sample, and then back-titrating the excess thiosulfate coulometrically semanticscholar.orgresearchgate.net. This advanced method has achieved a relative expanded uncertainty for potassium iodate purity determination as low as 0.011% (k=2) semanticscholar.orgresearchgate.net.

Chromatographic and Spectrometric Methods For research applications requiring the speciation of iodine, more sophisticated techniques are used. High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful method for separating and quantifying different iodine species, such as iodate (IO₃⁻) and iodide (I⁻) nih.gov. This technique was successfully applied to analyze the reduction of potassium iodate in tissue homogenates, demonstrating its utility in specialized research contexts nih.gov.

Crystallographic Analysis The fundamental physical structure of synthesized potassium iodate can be characterized using X-ray diffraction techniques. Synchrotron powder X-ray diffraction has been used to study the crystal structure of KIO₃, providing detailed information on its crystallographic parameters nih.gov.

The table below presents crystallographic data for potassium iodate.

| Parameter | Value | Source |

| Hermann-Mauguin space group symbol | R 3 m :H | nih.gov |

| Space group number | 160 | nih.gov |

| a | 6.3396 Å | nih.gov |

| b | 6.3396 Å | nih.gov |

| c | 7.9242 Å | nih.gov |

| α | 90° | nih.gov |

| β | 90° | nih.gov |

| γ | 120° | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Potassium Iodate

Oxidative Capabilities of Potassium Iodate (B108269)

As a potent oxidizing agent, potassium iodate is utilized in a wide array of chemical transformations, from analytical chemistry to industrial applications. The course and products of its reactions are highly dependent on the reaction conditions, particularly the pH and the nature of the reducing agent involved. chemiis.comcutm.ac.in

Potassium iodate readily engages in redox reactions with various reducing agents. The nature of the reduction product of the iodate ion is largely dictated by the acidity of the medium.

In solutions of moderate acidity (e.g., 0.1-2.0 M hydrochloric acid), potassium iodate is typically reduced to elemental iodine (I₂). This is observed in its reactions with reducing agents like potassium iodide (KI), arsenic(III) oxide (As₂O₃), and sodium sulfite (Na₂SO₃). cutm.ac.inseniorchem.com For instance, the reaction with sulfite ions in an acidic medium proceeds through a series of steps where sulfite first reduces iodate to iodide (I⁻), which is then oxidized by excess iodate to iodine (I₂). byjus.comvedantu.comyoutube.com

Conversely, in the presence of high concentrations of strong hydrochloric acid (3-9 M), iodate acts as a much more powerful oxidizing agent and is ultimately reduced to iodine monochloride (ICl). seniorchem.com This transformation proceeds through the initial formation of iodine, which is then further oxidized by the iodate to I⁺, which forms the stable complex ion [ICl₂]⁻ with chloride ions present in the solution. seniorchem.com This potent oxidizing capability in strong acid is utilized for the quantitative determination of various reducing agents, including arsenic(III) and tin(II). seniorchem.comresearchgate.net

Potassium iodate's oxidative power extends to organic chemistry, where it can be employed in specific transformations such as dehydrogenation and the oxidation of dye molecules.

Potassium iodate has been identified as a novel and effective reagent for the dehydrogenation of cyclohexanone (B45756). When an equimolar mixture of cyclohexanone and potassium iodate is refluxed in ethanol with acetic acid, it yields cyclohexenone. This metal-free process is noted for its efficiency and the stability of the reagent.

The proposed mechanism for this reaction involves several steps:

Protonation of the cyclohexanone carbonyl group.

Enolization to form the enol intermediate.

Esterification with iodic acid to form an enol ester.

Rearrangement to an α-keto ester.

A cis-elimination of HIO₂ to yield the final product, cyclohexenone, in nearly quantitative yield.

In the textile industry, potassium iodate serves as a crucial oxidizing agent in the application of sulfur dyes. calibrechem.comcalibrechem.com Sulfur dyes are applied to fabrics, typically cotton, in a reduced, soluble (leuco) form. Subsequent oxidation is required to regenerate the original insoluble dye, thereby fixing the color to the textile fibers. Potassium iodate is employed in this step to ensure the dye is rendered insoluble within the fiber, leading to vibrant colors with good fastness properties. calibrechem.com An improved process has been developed where the oxidative effect of iodate on vat and sulfur dyes is potentiated by the presence of an alkali metal or ammonium vanadate in the oxidizing solution. google.com The oxidation of thiol groups, which are related to the reduced form of sulfur dyes, by iodate has also been studied in proteins. nih.gov

Potassium iodate is a cornerstone of iodometry, a type of redox titration, due to its properties as a primary standard. It is a stable, non-hygroscopic solid that can be weighed with high accuracy to prepare standard solutions.

In iodometric titrations, a standard solution of potassium iodate is used to quantitatively generate iodine. The process involves reacting the potassium iodate with an excess of potassium iodide in an acidic solution. This reaction liberates a precise and stoichiometric amount of molecular iodine (I₂).

Reaction: KIO₃ + 5KI + 3H₂SO₄ → 3I₂ + 3K₂SO₄ + 3H₂O byjus.com

The liberated iodine is then titrated with a standard solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator. The disappearance of the blue starch-iodine complex signals the endpoint. This indirect method allows for the accurate determination of the concentration of various oxidizing agents.

Specific Reactions with Organic Substrates

Complexation and Precipitation Chemistry Involving Potassium Iodate

Potassium iodate participates in reactions that lead to the formation of complexes and insoluble precipitates. These reactions are significant in both qualitative and quantitative analytical chemistry.

A notable precipitation reaction occurs when an aqueous solution of potassium iodate is mixed with a solution of silver nitrate (AgNO₃). This double displacement reaction results in the formation of silver iodate (AgIO₃), a white solid that is insoluble in water. byjus.comyoutube.com

Reaction: KIO₃(aq) + AgNO₃(aq) → AgIO₃(s) + KNO₃(aq) byjus.comyoutube.com The net ionic equation for this reaction highlights the formation of the precipitate from its constituent ions: Net Ionic Equation: Ag⁺(aq) + IO₃⁻(aq) → AgIO₃(s) youtube.com

Potassium iodate is also utilized in the selective precipitation of certain metal ions from a solution. It is particularly effective in precipitating thorium(IV) as thorium iodate. byjus.com This method can be used to separate thorium from rare earth elements. byjus.comusgs.gov The precipitation of thorium iodate from a homogeneous solution has been a subject of study for radiochemical separations. acs.orgfas.org

In terms of complexation, as mentioned previously, the reaction of potassium iodate in highly concentrated hydrochloric acid leads to the formation of the stable dichloridoiodate(I) complex ion, [ICl₂]⁻. This is formed after the iodate is reduced to iodine monochloride (ICl), which then acts as a Lewis acid and accepts a chloride ion. seniorchem.com

Table 2: Precipitation and Complexation Reactions

| Reactant(s) | Reaction Type | Product(s) | Significance |

|---|---|---|---|

| Silver Nitrate (AgNO₃) | Precipitation | Silver Iodate (AgIO₃) | Gravimetric analysis, qualitative test for iodate or silver ions. youtube.comgauthmath.com |

| Thorium(IV) salts | Precipitation | Thorium Iodate (Th(IO₃)₄) | Separation and purification of thorium from other elements. byjus.comusgs.gov |

Reactions with Metal Salts (e.g., Silver Nitrate)

When aqueous solutions of potassium iodate (KIO₃) and silver nitrate (AgNO₃) are combined, a double displacement reaction occurs. This reaction results in the formation of potassium nitrate (KNO₃) and silver iodate (AgIO₃). youtube.com Silver iodate is an insoluble compound, meaning it does not dissolve in water. Consequently, it precipitates out of the solution as a solid. youtube.com This precipitation is a key characteristic of the reaction. The net ionic equation, which shows only the species that participate in the reaction, is:

Ag⁺(aq) + IO₃⁻(aq) → AgIO₃(s)

In this reaction, the potassium (K⁺) and nitrate (NO₃⁻) ions are spectator ions, remaining dissolved in the solution without directly participating in the formation of the precipitate. youtube.com

Thorium Precipitation in Chemical Separations

The iodate ion is instrumental in the quantitative separation of thorium from other elements, such as rare earths. acs.org The precipitation of thorium iodate from a nitric acid solution is a well-established method for this separation. acs.org While direct addition of potassium iodate can be used, a more refined technique known as precipitation from homogeneous solution offers superior results, yielding a denser and more easily filterable precipitate. acs.orgnih.gov

One such method involves the in-situ generation of the iodate precipitating agent. In this process, a solution containing thorium and periodate in dilute perchloric acid is exposed to ultraviolet radiation. nih.gov The radiation photochemically reduces the periodate to iodate, which then precipitates the thorium(IV) as a dense basic iodate. nih.gov This technique allows for a slow, controlled formation of the precipitate, which minimizes the coprecipitation of impurities. acs.org This selective precipitation is effective for separating thorium from elements like cerium, zirconium, titanium, and iron, making it a valuable tool in the analysis of silicate rocks and various ores. usgs.govusgs.gov

Thermal Decomposition Dynamics of Potassium Iodate

The thermal stability and decomposition kinetics of potassium iodate have been extensively studied using thermogravimetric methods. These analyses provide critical data on the energy requirements and mechanisms of its breakdown at elevated temperatures.

Isothermal and Non-Isothermal Thermogravimetric Analysis

The thermal decomposition of solid potassium iodate has been investigated through both non-isothermal and isothermal thermogravimetry (TG). akjournals.comresearchgate.net In these studies, the mass of a sample is monitored as a function of temperature or time. The decomposition process for potassium iodate typically occurs in the temperature range of 795–815 K, yielding potassium iodide (KI) and oxygen (O₂) as products. akjournals.comresearchgate.net

Non-isothermal analysis involves heating the KIO₃ sample at a constant rate (e.g., 3, 5, 7, and 10 K min⁻¹) in a controlled nitrogen atmosphere. akjournals.com This method provides information on the temperature at which decomposition begins and proceeds.

Isothermal analysis involves maintaining the KIO₃ sample at a constant high temperature (e.g., in the range of 790–805 K) and monitoring the mass loss over time. akjournals.comresearchgate.net This approach is used to study the rate of decomposition at specific temperatures. Experimental data from both methods show good agreement with the theoretical mass loss for the conversion of KIO₃ to KI. akjournals.comresearchgate.net

| Analysis Type | Parameter | Conditions | Reference |

|---|---|---|---|

| Non-Isothermal TG | Atmosphere | Flowing Nitrogen | akjournals.com |

| Heating Rates | 3, 5, 7, 10 K/min | akjournals.comresearchgate.net | |

| Isothermal TG | Atmosphere | Flowing Nitrogen | akjournals.comresearchgate.net |

| Temperature Range | 790 - 805 K | akjournals.comresearchgate.netresearchgate.net |

Kinetic Modeling of Decomposition Processes

To understand the mechanism and quantify the energy barriers of the decomposition, the data from thermogravimetric analysis are subjected to kinetic modeling.

Kinetic analysis of the thermal decomposition of potassium iodate has been successfully performed using model-free approaches. akjournals.comresearchgate.net These methods are advantageous because they can determine kinetic parameters, such as activation energy, without assuming a specific reaction model. netzsch.com Both isothermal and non-isothermal decomposition data for KIO₃ have been analyzed using these robust techniques. akjournals.comresearchgate.net

Model-free approaches are typically based on the isoconversional principle, which states that the reaction rate at a constant extent of conversion is only a function of temperature. akjournals.comnih.gov Several isoconversional methods have been applied to study the decomposition of KIO₃, including the Flynn–Wall–Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Friedman methods. researchgate.netresearchgate.net These analyses allow for the calculation of the activation energy (Eα) as a function of the conversion fraction (α). Studies have shown that the activation energy values obtained from these different methods are in good agreement, suggesting a consistent and reliable kinetic description of the decomposition process. akjournals.comresearchgate.net Isothermal model-fitting analysis further suggests that the decomposition kinetics can be best described by the contracting cube equation. akjournals.comakjournals.com

Contracting Cube Equation Analysis

Studies investigating the effect of particle size on the thermal decomposition of potassium iodate also concluded that the contracting cube equation best describes the kinetics for all sample sizes studied, within the range of 63–150 μm. researchgate.netakjournals.com The activation energy for the decomposition process was found to be independent of the particle size. researchgate.netakjournals.com Earlier investigations using isothermal decomposition also identified the contracting cube model as the appropriate kinetic model, with a calculated activation energy of approximately 336 kJ mol⁻¹. researchgate.net

The general form of the contracting cube equation in solid-state kinetics is:

1 - (1 - α)^(1/3) = kt

Where:

α is the fraction of material reacted

k is the rate constant

t is the time

The suitability of this model suggests that the decomposition of solid potassium iodate initiates on the external surfaces of the crystals and progresses uniformly towards the center.

Interactive Data Table: Kinetic Model for Isothermal Decomposition of KIO₃

| Parameter | Finding | Temperature Range (K) | Atmosphere | Source |

| Kinetic Model | Contracting Cube Equation | 790–805 | Nitrogen | researchgate.netakjournals.comresearchgate.netakjournals.com |

| Activation Energy | ~336 kJ mol⁻¹ | Not specified in this result | Not specified | researchgate.net |

| Effect of Particle Size | Activation energy is independent of particle size | 790, 795, 800, 805 | Nitrogen | researchgate.netakjournals.com |

Solution Chemistry and Stability of Potassium Iodate

Behavior in Aqueous Media

Potassium iodate (KIO₃) is an ionic compound that is soluble in water. wikipedia.org Its solubility is temperature-dependent, increasing significantly with a rise in temperature. sciencemadness.org For example, the solubility in water increases from 4.74 g/100 mL at 0 °C to 32.3 g/100 mL at 100 °C. wikipedia.org Standard volumetric solutions of potassium iodate are considered to be permanently stable. oup.com The shelf life of a properly stored potassium iodate solution is described as indefinite. flinnsci.com

The solubility of potassium iodate can be influenced by the presence of other solutes. In aqueous solutions of potassium hydroxide (B78521), the solubility of KIO₃ shows a minimum at a hydroxide concentration of approximately 12 mol dm⁻³. nist.gov Conversely, the solubility of potassium iodate decreases with an increasing concentration of 1,4-dioxane, which corresponds to a decrease in the dielectric constant of the solvent mixture. nist.gov

In the presence of iodic acid (HIO₃), potassium iodate can form double salts, specifically KI0₃·HI0₃ and KI0₃·2HI0₃. nist.gov It can also form complex compounds with certain metal iodates, such as those of cobalt, zinc, and copper, with a general formula of K₂[M(IO₃)₄(H₂O)₂]. nist.gov

Interactive Data Table: Solubility of Potassium Iodate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Source |

| 0 | 4.74 | wikipedia.org |

| 25 | 9.16 | wikipedia.org |

| 100 | 32.3 | wikipedia.org |

Conversion Pathways of Iodate Species

The iodate ion (IO₃⁻) is the thermodynamically favored form of iodine in oxic seawater. frontiersin.org However, it can undergo various conversion reactions, primarily reduction to iodide (I⁻) or other iodine species.

In biological systems and in vitro, iodate is rapidly reduced to iodide. researchgate.net This reduction can be facilitated by biological reducing agents such as glutathione (GSH). researchgate.net The reaction with glutathione proceeds stoichiometrically as follows:

6 GSH + IO₃⁻ → 3 GSSG + I⁻ + 3 H₂O researchgate.net

This rapid in vivo conversion is significant as it supports the view that iodate can be a substitute for iodide for nutritional purposes. researchgate.net Besides glutathione, sulfhydryl (-SH) groups in proteins like hemoglobin may also contribute to the reduction of iodate. researchgate.net

Chemical reduction pathways for iodate have also been identified. These include "dark recycling" reactions with substances like nitrite, hydrogen peroxide (H₂O₂), alcohols, and associations of iron with organic matter. acs.orgnih.gov Additionally, photosensitized reduction of iodate can occur. acs.orgnih.gov In acidic conditions, potassium iodate reacts with potassium iodide to produce elemental iodine (I₂). This reaction is fundamental to iodometric titrations. researchgate.netbyjus.comstudy.com

KIO₃ + 5KI + 3H₂SO₄ → 3K₂SO₄ + 3H₂O + 3I₂ byjus.com

Conversely, iodide can be converted to iodate. The oxidation of iodide by ozone (O₃) in aqueous and solid aerosols has been shown to form iodate. rsc.org This conversion is a significant process in atmospheric chemistry. rsc.org

Interactive Data Table: Summary of Iodate Conversion Pathways

| Conversion Type | Reactant(s) | Product(s) | Conditions | Source |

| Biochemical Reduction | Glutathione (GSH) | Iodide (I⁻), GSSG | In vivo / In vitro, pH 7.4 | researchgate.net |

| Chemical Reduction | Potassium Iodide (KI) | Iodine (I₂) | Acidic solution | byjus.comstudy.com |

| Chemical Reduction | Nitrite, H₂O₂, Alcohols | Iodide (I⁻) and other species | "Dark recycling" reactions | acs.orgnih.gov |

| Photochemical Reduction | - | Iodide (I⁻) and other species | Photosensitized reactions | acs.orgnih.gov |

| Chemical Oxidation | Iodide (I⁻), Ozone (O₃) | Iodate (IO₃⁻) | Aqueous/solid aerosols | rsc.org |

Advanced Research Applications of Potassium Iodate in Chemical Systems

Applications in Material Science and Electrochemistry

In the realm of material science and electrochemistry, potassium iodate (B108269) has garnered attention for its role in electroless plating, a process of depositing a layer of metal alloy on a solid surface without the use of electrical energy.

Potassium iodate is increasingly recognized as an environmentally friendly stabilizer in electroless plating baths, particularly for nickel-boron (Ni-B) alloys. researchgate.net Traditionally, heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺) were used for this purpose, but their toxicity and environmental hazards have led to a search for safer alternatives. researchgate.net Potassium iodate presents a viable, non-toxic option that effectively controls the plating reaction, preventing spontaneous decomposition of the bath and ensuring a controlled deposition process. researchgate.netgoogle.com

The stabilizing effect of potassium iodate is crucial for maintaining the chemical balance of the electroless plating bath. It helps to regulate the reduction of nickel ions and the oxidation of the reducing agent, which in the case of Ni-B alloys is often a borohydride compound. researchgate.net This control is essential for achieving a consistent plating rate and a high-quality deposit. Research has shown that the presence of potassium iodate in the plating bath allows for an increase in the concentration of the reducing agent, potassium borohydride (KBH₄), up to 4 g/L, which can enhance the plating process. researchgate.net

The addition of potassium iodate to electroless plating baths not only improves their stability and lifespan but also significantly enhances the properties of the resulting metallic coatings. For Ni-B alloy coatings, the inclusion of potassium iodate as a stabilizer leads to a smoother and denser deposit. researchgate.net These improved morphological characteristics contribute to enhanced performance in terms of wear and corrosion resistance. researchgate.net

In the case of electroless Ni-W-P alloy coatings on aluminum, the addition of a small concentration of potassium iodate (1mg/L) has been shown to improve both the deposition rate and the anti-corrosion properties of the coating. researchgate.net The resulting Ni-W-P coating is more dense, uniform, and has fewer defects compared to coatings produced without a stabilizer. researchgate.net

Furthermore, in the context of Ni-P coatings on mild steel, controlled additions of iodate ions (in the range of 0-1000 ppm) can act as an accelerator. The mixed potential and deposition current density have been observed to increase gradually with the concentration of potassium iodate, allowing for the optimization of the plating rate through electrochemical monitoring. soton.ac.ukport.ac.ukresearchgate.net

Table 1: Effect of Potassium Iodate on Electroless Plating Parameters

| Alloy System | KIO₃ Concentration | Observed Effects |

| Ni-B | Not specified | Increased bath stability and lifespan; smoother, denser coating; improved wear and corrosion resistance. researchgate.net |

| Ni-W-P | 1 mg/L | Improved deposition rate and anti-corrosion properties; more dense and uniform coating with fewer defects. researchgate.net |

| Ni-P | 0-1000 ppm | Increased mixed potential and deposition current density, acting as an accelerator. soton.ac.ukport.ac.ukresearchgate.net |

| Ni-P | 0-100 ppm | Open-circuit electrode potential rose from –739 mV to –484 mV vs. SCE. soton.ac.uk |

Role in Chemical Catalysis and Organic Transformations

Potassium iodate serves as a potent oxidizing agent and catalyst in a variety of organic chemical reactions, offering a metal-free and often more environmentally benign alternative to traditional reagents.

As a strong oxidizer, potassium iodate is utilized in several synthetic organic transformations. terracline.com One notable application is in the synthesis of isoxazolines, a class of heterocyclic compounds with significant biological activity. In this process, aryl aldoximes react with alkenes in the presence of potassium iodate as the oxidizing agent. The reaction proceeds through the in-situ generation of nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the alkene to form the desired isoxazoline in almost quantitative yields. ias.ac.in

The versatility of potassium iodate as an oxidizing agent is further demonstrated in the synthesis of 3-sulfenylated chromones. Under transition-metal-free conditions, potassium iodate catalyzes the reaction between o-hydroxylphenyl-functionalized enaminones and sulfonyl hydrazines, leading to the formation of the chromone ring and subsequent C(sp²)–H bond sulfenylation. beilstein-journals.org

Table 2: Application of Potassium Iodate in the Synthesis of Isoxazoline Derivatives

| Alkene Reactant | Product | Yield (%) |

| 1-Hexene | 3-(4-bromophenyl)-5-butyl-4,5-dihydroisoxazole | 73 |

| 1-Octene | 3-(4-bromophenyl)-5-hexyl-4,5-dihydroisoxazole | 71 |

| 1-Dodecene | 3-(4-bromophenyl)-5-decyl-4,5-dihydroisoxazole | 70 |

| 1-Tetradecene | 3-(4-bromophenyl)-5-dodecyl-4,5-dihydroisoxazole | 74 |

| 1-Octadecene | 3-(4-bromophenyl)-5-hexadecyl-4,5-dihydroisoxazole | 72 |

Data extracted from a study on the synthesis of isoxazolines using KIO₃ as an oxidizing agent. ias.ac.in

Potassium iodate has been identified as an effective catalyst for the alpha-sulfenylation of enaminones. This reaction involves the direct C-H sulfenylation of enaminones and analogous enamines with thiophenols. The process is achieved through simple potassium iodate catalysis under aerobic conditions, eliminating the need for transition metal catalysts or additional oxidants. nih.gov The use of a bio-based green solvent like ethyl lactate further enhances the sustainability of this synthetic route. nih.gov

In a similar vein, potassium iodate mediates the regioselective γ-C(sp³)-H sulfenylation of enaminones with heterocyclic thiols. This metal-free transformation is efficient, mild, and scalable, tolerating a wide variety of substrates. nih.gov

Table 3: Optimization of KIO₃-Catalyzed Synthesis of 3-Sulfenylated Chromones

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | - | DMF | 100 | No Reaction |

| 2 | TEMPO | DMF | 100 | 45 |

| 3 | I₂ | DMF | 100 | 56 |

| 4 | KIO₃ | DMF | 100 | 69 |

| 5 | KIO₃ | DMSO | 100 | 61 |

| 6 | KIO₃ | Ethyl Lactate | 100 | 60 |

| 7 | KIO₃ | Ethanol | Reflux | 56 |

| 8 | KIO₃ | Acetonitrile | Reflux | 55 |

| 9 | KIO₃ | 1,4-Dioxane | 100 | 57 |

| 10 | KIO₃ | Toluene | 100 | 62 |

| 11 | KIO₃ | DMF | 120 | 76 |

| 12 | KIO₃ | DMF | 130 | 79 |

| 13 | KIO₃ | DMF | 140 | 78 |

Reaction conditions: enaminone (0.3 mmol), sulfonyl hydrazine (0.36 mmol), catalyst (0.15 mmol) in 2 mL solvent, stirred for 12 h. Yield of isolated product. beilstein-journals.org

Agricultural and Environmental Chemical Interventions

Potassium iodate plays a crucial role in addressing iodine deficiency in both soils and crops, a significant issue in many parts of the world. Agronomic biofortification with potassium iodate is a promising strategy to enhance the iodine content of food and, consequently, improve human and animal nutrition. ijcmas.com

The application of potassium iodate to soil or through irrigation water has been shown to effectively increase the iodine concentration in various vegetables. academicjournals.orgresearchgate.net For instance, in field experiments with butterhead lettuce and kohlrabi, a one-time soil fertilization with potassium iodate at a rate of 7.5 kg of iodine per hectare resulted in a satisfactory iodine accumulation in the edible parts of the plants [50–100 μg I (100 g FM)⁻¹] without negatively impacting the yield or quality. nih.gov In another study, the iodination of irrigation water with 40 µg/L of potassium iodate led to a significant increase in the iodine content of fluted pumpkin, vegetable marrows, and water leaf. academicjournals.orgresearchgate.net

Research indicates that the application of iodate to soils is often more favorable than using iodide for biofortification, likely due to a slower and more controlled uptake by plants. mdpi.com However, the phytoavailability of soil-applied iodine may be short-lived, with a rapid decline in extractable iodine observed in the topsoil, suggesting that long-term effects from a single application may be limited. nih.gov

A novel approach to iodine supplementation in remote areas involves dripping potassium iodate into irrigation water canals. This method has proven to be a feasible and cost-effective way to distribute iodine into the soil, which is then taken up by crops and subsequently consumed by livestock and people. mdpi.com After a single application, the soil iodine content can increase significantly and remain available for several years. mdpi.com

Table 4: Iodine Concentration in Vegetables after Biofortification with Potassium Iodate

| Vegetable | Application Method | KIO₃ Dose | Iodine Concentration (µ g/100 g Fresh Weight) |

| Butterhead Lettuce | Soil Fertilization | 7.5 kg I/ha | 50-100 |

| Kohlrabi | Soil Fertilization | 7.5 kg I/ha | 50-100 |

| Fluted Pumpkin | Iodinated Irrigation Water | 40 µg/L | 140.36 ± 1.08 (Week 4) |

| Vegetable Marrows | Iodinated Irrigation Water | 40 µg/L | 76.786 ± 0.16 (Week 4) |

| Water Leaf | Iodinated Irrigation Water | 40 µg/L | 73.41 ± 0.83 (Week 4) |

Data compiled from studies on iodine biofortification. academicjournals.orgresearchgate.netnih.gov

Biofortification Strategies for Crop Iodine Enrichment (e.g., Vegetables)

The agronomic biofortification of food crops with iodine presents a strategic approach to address human iodine deficiency. earlyphotography.co.uk Potassium iodate is a key compound utilized in these strategies to enhance the iodine content of vegetables. Research has demonstrated the effectiveness of both soil and foliar applications of potassium iodate in increasing the iodine concentration in the edible parts of various crops.

Field experiments have shown that applying potassium iodate to the soil can significantly increase the iodine levels in vegetables. For instance, in studies involving butterhead lettuce and kohlrabi, a fertilizer rate of 7.5 kg of iodate-iodine per hectare resulted in the desired iodine content of 50–100 μg of iodine per 100g of fresh matter without negatively impacting the yield or marketable quality. earlyphotography.co.uk Notably, potassium iodate treatments have been found to lead to higher iodine accumulation in vegetables compared to potassium iodide applications. earlyphotography.co.uk

Hydroponic cultivation has also been explored for iodine biofortification. In a study with four Brassica genotypes (broccoli raab, curly kale, mizuna, and red mustard), applying 1.5 mg/L of iodine from potassium iodate resulted in an average iodine content of 66 µ g/100 g of fresh weight after 43 days, without any signs of toxicity to the plants. quora.commuseuartecontemporanea.gov.pt

Further research on indigenous Nigerian vegetables, including fluted pumpkin, vegetable marrows, and waterleaf, showed that iodination of irrigation water with potassium iodate increased the iodine uptake by the vegetables. aiche.org For example, in fluted pumpkin, the iodine concentration increased to a range of 89.02 ± 0.31 to 140.36 ± 1.08 µ g/100 g in the fourth week of the study. aiche.org

Table 1: Iodine Concentration in Vegetables after Biofortification with Potassium Iodate

| Crop | Application Method | Potassium Iodate Dose | Resulting Iodine Concentration (µg/100g Fresh Weight) | Reference |

|---|---|---|---|---|

| Butterhead Lettuce & Kohlrabi | Soil Drench | 7.5 kg I ha⁻¹ | 50–100 | earlyphotography.co.uk |

| Brassica Genotypes (average) | Hydroponics | 1.5 mg I-IO₃/L | 66 | quora.commuseuartecontemporanea.gov.pt |

| Fluted Pumpkin | Iodinated Irrigation | 40 µg/L | up to 140.36 ± 1.08 (at week 4) | aiche.org |

| Vegetable Marrows | Iodinated Irrigation | 40 µg/L | up to 107.679 ± 0.24 (at week 6) | aiche.org |

| Waterleaf | Iodinated Irrigation | 40 µg/L | up to 96.25 ± 0.025 (at week 6) | aiche.org |

Sustainable Agricultural Practices Involving Potassium Iodate

Studies on the impact of potassium iodate application on soil nutrient status have shown varied effects. The application of KIO₃ can influence the availability of other essential nutrients in the soil. For instance, in some cases, an increased uptake of nitrogen by plants was observed to maintain a constant nitrogen-to-potassium ratio, which in turn resulted in lower available nitrogen in the soil at harvest. bu.edu Similarly, a decrease in available phosphorus in the soil was noted, possibly due to increased absorption by the plants to maintain a balanced nitrogen-to-phosphorus ratio. bu.edu

The residual iodine content in the soil has been observed to increase in treatments involving both soil and foliar applications of potassium iodate. bu.edu This suggests that such practices can contribute to a longer-term increase in soil iodine levels. Furthermore, the use of potassium iodate in agriculture is considered an advantageous and cost-effective method for iodine supplementation as it relies on simple technology. aiche.org

Industrial Chemical Processes

In the textile industry, potassium iodate serves as a crucial oxidizing agent, particularly in the dyeing process involving sulphur dyes. allanchem.commuseum.wa.gov.au Sulphur dyes are applied to cellulosic fibers in a reduced, soluble form. worldiodineassociation.comnotquiteinfocus.com The subsequent oxidation step is essential to convert the dye back to its original insoluble form, thereby fixing it onto the fabric. allanchem.comworldiodineassociation.comnotquiteinfocus.com

Potassium iodate is used in an aqueous, acidic oxidizing solution, often in combination with acetic acid, to facilitate this oxidation process. notquiteinfocus.com The oxidation of the reduced sulphur dye by iodate ions is a spontaneous reaction, leading to the rapid development of the final color shade. notquiteinfocus.com This method has been considered an acceptable replacement for older methods that used chrome and acid, which had issues with rewettability of the fabric and residual chemicals. worldiodineassociation.comnotquiteinfocus.com

Potassium iodate is utilized in the baking industry as a fast-acting oxidizing agent and dough conditioner. allanchem.comyoutube.comcornell.edu Its primary function is to strengthen the gluten network in dough. allanchem.comyoutube.comcornell.edu It achieves this by oxidizing the sulfur-containing amino acids in gluten proteins, which facilitates the formation of disulfide bridges between gluten molecules. youtube.comcornell.edu This action results in a stronger, more elastic dough with improved handling properties. youtube.comcornell.edu

The addition of potassium iodate accelerates the reactions that allow bread to rise during baking, contributing to a better texture and quality in the final baked goods. allanchem.comyoutube.comcornell.edu Research on wheat-spelt baked goods has shown that the addition of potassium iodate can reduce dough development time and prolong its stability. In the United States, potassium iodate is considered Generally Recognized as Safe (GRAS) for use in bread manufacturing as a dough strengthener, with its usage not to exceed 0.0075% based on the weight of the flour. youtube.com

In the event of a nuclear emergency, radioactive iodine may be released, posing a significant health risk, particularly to the thyroid gland. The thyroid gland readily absorbs iodine to produce hormones and does not distinguish between stable and radioactive iodine. The accumulation of radioactive iodine can increase the risk of thyroid cancer.

Potassium iodate, along with potassium iodide, can be used as a thyroid blocking agent to protect against the uptake of radioactive iodine. When administered, stable iodine from potassium iodate saturates the thyroid gland, preventing it from absorbing the harmful radioactive iodine. Studies comparing potassium iodate and potassium iodide as thyroid blockers in rats have shown that potassium iodate is as effective as potassium iodide.

A key advantage of potassium iodate is its greater stability, especially in hot and humid climates where potassium iodide, being hygroscopic, has a poor shelf life. Research has indicated that for substantial reduction in the thyroid uptake of radioactive iodine, potassium iodate should be administered within a few hours of exposure.

Future Directions and Emerging Research Areas in Potassium Iodate Chemistry

Development of Novel Synthesis Routes

While traditional methods for synthesizing potassium iodate (B108269)—such as the reaction of a potassium-containing base with iodic acid or the oxidation of potassium iodide—are well-established, current research is focused on developing more sustainable, efficient, and cost-effective routes. wikipedia.orgentrepreneurindia.co

One promising area is electrochemical synthesis . A recently reported energy-saving process involves the electrolysis of potassium iodide and oxygen (O2) in a specially designed membraneless cell. researchgate.net This method, utilizing an Ag-modified oxygen reduction cathode, achieves a high current efficiency for potassium iodate (KIO3) production at a low cell voltage, presenting a greener alternative to conventional chemical oxidation methods. researchgate.net

Another innovative approach detailed in a recent patent involves oxidizing potassium iodide with chlorine gas in an alkaline medium. google.com This method is advantageous due to its safe and straightforward operation, minimal equipment requirements, and high product purity. It also generates less waste, making it suitable for large-scale, clean industrial production. google.com

Established synthesis methods include:

Reacting a potassium base like potassium hydroxide (B78521) (KOH) with iodic acid (HIO3). wikipedia.orgbyjus.com

Adding iodine (I2) to a hot, concentrated solution of potassium hydroxide. wikipedia.orgsciencemadness.org

Fusing potassium iodide (KI) with oxidants like potassium chlorate (B79027) (KClO3), bromate (B103136), or perchlorate (B79767). wikipedia.org

| Synthesis Route | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Potassium Iodide (KI), Oxygen (O2) | Energy-saving, high efficiency, environmentally friendly | researchgate.net |

| Chlorine Gas Oxidation | Potassium Iodide (KI), Chlorine (Cl2), Potassium Hydroxide (KOH) | Safe operation, high purity, suitable for large-scale production | google.com |

| Neutralization | Iodic Acid (HIO3), Potassium Hydroxide (KOH) | Simple, direct method | wikipedia.orgbyjus.com |

| Iodine Disproportionation | Iodine (I2), Potassium Hydroxide (KOH) | Utilizes elemental iodine | wikipedia.orgsciencemadness.org |

Exploration of Undiscovered Chemical Reactivity

Potassium iodate is a potent oxidizing agent, a characteristic that researchers are leveraging to uncover new chemical transformations. nbinno.comterracline.com Its reactivity is being explored in organic synthesis, where it serves as a novel and versatile reagent.

Recent studies have demonstrated the use of KIO3 as a novel reagent for the synthesis of isoxazolines from aryl aldoximes and alkenes. ias.ac.in In this reaction, potassium iodate acts as an oxidant to generate nitrile oxide, a key intermediate. ias.ac.in Similarly, it has been employed for the dehydrogenation of cyclohexanone (B45756) in the presence of acetic acid, offering a metal-free, efficient alternative to traditional methods. globaljournals.org Furthermore, research into the oxidation of carbohydrates, such as D-fructose, has been conducted using potassium iodate with a homogeneous catalyst in an alkaline medium, revealing complex reaction kinetics. researchgate.net

The fundamental reactivity of potassium iodate is also under investigation. Studies using atomic force microscopy have examined the reaction of ozone with solid potassium iodide, which results in the formation of potassium iodate (KIO3) domains on the crystal surface. researchgate.net This research has implications for atmospheric chemistry and the release of gas-phase molecular iodine. researchgate.net

| Reaction Type | Substrate | Role of KIO3 | Product | Reference |

|---|---|---|---|---|

| Heterocycle Synthesis | Aryl aldoximes, Alkenes | Oxidant (generates nitrile oxide) | Isoxazolines | ias.ac.in |

| Dehydrogenation | Cyclohexanone | Oxidizing Agent | Cyclohexenone (intermediate to Phenol) | globaljournals.org |

| Carbohydrate Oxidation | D-fructose | Oxidant (with Ir(III) catalyst) | Arabinonic acid, Formic acid | researchgate.net |

Advancements in Analytical Detection Technologies

The precise and accurate determination of potassium iodate is crucial for its various applications, particularly in food fortification and pharmaceuticals. iofina.com Consequently, there is ongoing research into developing more sensitive, rapid, and efficient analytical methods.

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been developed for analyzing iodate (IO3-) and iodide (I-) in biological samples. nih.gov This powerful technique allows researchers to study the metabolic reduction of potassium iodate in vitro. nih.gov Another advanced method is high-precision coulometric titration, which has been refined to determine the purity of high-purity potassium iodate with a very low relative expanded uncertainty of 0.011%. researchgate.net

Simpler and more accessible methods are also being developed. A spectrophotometric method for determining micro-amounts of potassium iodate in salt has been studied, based on the chromogenic reaction of crystal violet with the triiodide ion (I3-) produced from the reaction of KIO3 with KI in an acidic medium. nih.gov Additionally, electroanalytical techniques like colorimetry are being explored for the analysis of potassium iodate and bromate in bakery products, offering a precise, inexpensive, and less time-consuming alternative to other methods. ijtrd.com

New Frontiers in Industrial and Environmental Applications

The established uses of potassium iodate in salt iodization, baking, and as an analytical reagent are well-documented. entrepreneurindia.cobyjus.comcalibrechem.com However, emerging research is opening up new frontiers for its application in industry and environmental management. terracline.com

In the textile industry , potassium iodate is used for the oxidation of sulfur dyes, a critical step for fixing the dyes onto fabric. calibrechem.com This application highlights its role beyond nutrition and laboratory settings. calibrechem.com

In agriculture , research is focused on "biofortification," where potassium iodate is applied to soil or as a foliar spray to increase the iodine content of crops. calibrechem.comijcmas.com Studies have shown that this practice can enhance the nutritional quality of vegetables like tomatoes and chillies by boosting their iodine concentration, thereby helping to address iodine deficiency in human populations. calibrechem.comresearchgate.netresearcher.life The application of KIO3 can also influence the nutrient status of the soil itself. ijcmas.com

Emerging trends in the potassium iodate market point towards a focus on sustainable production methods and the development of higher purity grades to meet the stringent quality standards of the pharmaceutical and food industries. datainsightsmarket.comfortunebusinessinsights.com

Synergistic Effects in Multi-Component Systems

The interaction of potassium iodate with other chemical species and physical stimuli is a growing area of interest, with research revealing complex synergistic and antagonistic effects.

In biological systems, the interplay between different iodine compounds is critical. A study on porcine thyroid membranes found that while potassium iodide (KI) can protect against oxidative damage to lipids, potassium iodate may enhance such damage under certain conditions. nih.gov This suggests that the choice of iodizing agent can have different impacts on cellular redox balance. nih.gov The in-vivo metabolism of high doses of KIO3 is also being studied, revealing that it is efficiently reduced to iodide in the digestive tract before being utilized by the body. nih.gov

In the realm of physical chemistry, researchers have observed a synergistic effect on the liberation of iodine from a potassium iodide solution when combining ultrasound and visible light irradiation. researchgate.net While this study focused on KI, the principles could inform future research on the reactivity of KIO3 under similar multi-stimuli conditions. The synergistic effects of potassium and iodine are also being explored in advanced materials, such as in perovskite solar cells, where additives like potassium triiodide (a complex containing iodide and iodine) have been shown to improve device efficiency. researchgate.net

Q & A

Q. How can iodic acid (HIO₃) be utilized for standardizing base solutions in analytical chemistry?

Iodic acid serves as a strong acid for standardizing both weak and strong bases. The method involves titrating HIO₃ against the base using methyl red or methyl orange as indicators. For weak bases, the endpoint is marked by a color shift from yellow to pink, while strong bases require precise pH control. Ensure the solution is free of reducing agents to avoid side redox reactions .

Q. What are the optimal conditions for synthesizing potassium iodate (KIO₃) via electrolysis?

The electrochemical synthesis of KIO₃ from iodine and KOH achieves high efficiency under the following conditions:

| Parameter | Optimal Value |

|---|---|

| Anode Material | Ph-PbO₂ |

| Cathode Material | Resistant Steel |

| Current Density | 25 A/dm² |

| pH | 8.5–9.5 |

| Temperature | 50–60°C |

| Current Efficiency | 98% |

| Yield | 89.7% |

These parameters minimize side reactions like iodine sublimation and ensure high-purity KIO₃ .

Q. What methodology is recommended for quantifying ascorbic acid using potassium iodate?

The iodometric method involves acidifying the sample with 20% H₂SO₄, filtering to remove particulates, and titrating with KIO₃ in the presence of starch. The endpoint is indicated by a persistent dark blue color due to starch-iodine complex formation. The reaction selectively targets the ene-diol group in ascorbic acid, minimizing interference from other compounds .

Q. How does potassium iodate function as an oxidizing agent in synthetic chemistry?

KIO₃ oxidizes substrates like adrenaline and noradrenaline under acidic conditions. The reaction tolerates variable concentrations of KIO₃ and H₃PO₄ while maintaining reproducibility. For example, at 22°C, varying KIO₃ concentrations (70–100%) still yield consistent oxidation rates, making it suitable for kinetic studies .

Q. Why is potassium iodate preferred over potassium iodide for salt iodization?

KIO₃ exhibits superior stability in humid environments and does not require stabilizers. Its oxidation state (+5) ensures gradual iodine release, preventing excessive intake. Stability tests show KIO₃ retains potency for over a year under standard storage conditions, unlike KI, which degrades faster .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported current efficiencies during KIO₃ electrolysis?

Contradictions in current efficiency (e.g., 98% vs. lower literature values) arise from differences in electrolyte purity, electrode passivation, or pH drift. To validate results, replicate experiments with controlled O₂ exclusion and real-time pH monitoring. Cross-check using alternative methods like gravimetric analysis of KIO₃ yield .

Q. What strategies mitigate interference from periodic acid (HIO₄) when quantifying iodic acid?

Selective masking involves adding ethylene glycol to HIO₄, forming a stable diol complex, while HIO₃ remains reactive. Subsequent titration with Na₂S₂O₃ quantifies HIO₃ without HIO₄ interference. Validate the method using UV-Vis spectroscopy to confirm HIO₄ complexation .

Q. How do temperature and co-solutes affect KIO₃ solubility in mixed iodate systems?

In solutions containing 10% LiIO₃, KIO₃ solubility peaks at 45°C due to competitive hydration effects. Design experiments using controlled cooling rates (1–2°C/min) to isolate KIO₃ crystals. Differential scanning calorimetry (DSC) can map phase transitions in ternary systems .

Q. Why do transport properties of KIO₃ solutions lack consensus in literature?

Discrepancies in conductance data (e.g., Λ₀ = 114.3 vs. 105.8 S·cm²/mol) stem from ionic strength variations and impurities like residual I₂. Use ultra-pure water (resistivity >18 MΩ·cm) and degas solutions to eliminate CO₂ interference. Conduct parallel measurements with AgIO₃ to isolate K⁺ mobility .

Q. How can potassium iodate be distinguished from potassium bromate in complex matrices?

Employ ion chromatography with suppressed conductivity detection, using a carbonate eluent (1.8 mM Na₂CO₃/1.7 mM NaHCO₃). KIO₃ and KBrO₃ exhibit distinct retention times (6.2 vs. 8.5 min). Confirm via spike recovery tests and ICP-MS for iodine/bromine quantification .

Data Contradiction Analysis

- Electrolysis Efficiency : While reports 98% current efficiency, older studies may cite lower values due to unoptimized parameters like pH or current density. Systematic replication under identical conditions is critical.

- Iodometric Titration Interference : claims no interference in ascorbic acid assays, but coexisting reductants (e.g., thiols) may require masking with formaldehyde or pre-oxidation with H₂O₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.